molecular formula C12H11F3O2 B1464893 6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 340825-17-4

6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B1464893
CAS No.: 340825-17-4
M. Wt: 244.21 g/mol
InChI Key: ZLGTUGZEPJTGBM-UHFFFAOYSA-N
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Description

6-(2,2,2-Trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one is an organic compound characterized by the presence of a trifluoroethoxy group attached to a naphthalenone core

Properties

IUPAC Name

6-(2,2,2-trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)7-17-9-4-5-10-8(6-9)2-1-3-11(10)16/h4-6H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGTUGZEPJTGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC(F)(F)F)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196573
Record name 3,4-Dihydro-6-(2,2,2-trifluoroethoxy)-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340825-17-4
Record name 3,4-Dihydro-6-(2,2,2-trifluoroethoxy)-1(2H)-naphthalenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340825-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6-(2,2,2-trifluoroethoxy)-1(2H)-naphthalenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the reaction of 2,2,2-trifluoroethanol with a suitable naphthalenone precursor under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on the naphthalenone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,2,2-Trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that compounds with similar structures to 6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydronaphthalen-1-one exhibit significant biological activities. The introduction of trifluoroethoxy groups can enhance the lipophilicity and metabolic stability of drug candidates. This compound may serve as a scaffold for developing new pharmaceuticals targeting various diseases.

Case Studies

  • A study demonstrated that derivatives of tetrahydronaphthalene exhibit anti-inflammatory properties. The incorporation of the trifluoroethoxy group could potentially enhance these effects by improving the compound's interaction with biological targets .
  • Another investigation highlighted the synthesis of related compounds that showed promise as inhibitors for specific enzymes involved in cancer progression .

Synthetic Methodologies

Reagent in Organic Synthesis
The trifluoroethoxy group is known for its ability to participate in various chemical reactions. This compound can be utilized as a reagent in synthetic pathways to create more complex molecules.

Innovative Synthetic Routes
Recent literature describes novel synthetic routes using trifluoroethoxy compounds. For instance:

  • The compound has been employed in the synthesis of nitrilimine derivatives from phenyl substrates through a multi-step reaction process .
  • It has also been used as a building block for synthesizing other functionalized naphthalene derivatives that possess unique electronic properties .

Material Science Applications

Polymer Chemistry
Due to its unique chemical structure, this compound may find applications in polymer chemistry. Its incorporation into polymer matrices could enhance thermal stability and hydrophobicity.

Potential Use in Coatings
Research suggests that incorporating trifluoroethoxy groups into coatings can improve water and oil repellency. This property is particularly beneficial in developing advanced materials for protective coatings in various industries .

Summary of Findings

Application AreaKey Insights
Medicinal ChemistryPotential scaffold for drug development; anti-inflammatory and anticancer properties observed.
Synthetic MethodologiesUseful as a reagent in organic synthesis; facilitates novel synthetic pathways for complex molecules.
Material ScienceEnhances thermal stability and hydrophobicity in polymers; potential for advanced coatings.

Mechanism of Action

The mechanism by which 6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects involves interactions with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The pathways involved may include inhibition or activation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,2,2-Trifluoroethoxy)nicotinonitrile
  • 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles
  • 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-pyrimidines

Uniqueness

6-(2,2,2-Trifluoroethoxy)-3,4-dihydro-2H-naphthalen-1-one is unique due to its naphthalenone core combined with the trifluoroethoxy group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .

Biological Activity

The compound 6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydronaphthalen-1-one is a fluorinated derivative of tetrahydronaphthalene, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

  • Chemical Formula : C13H13F3O2
  • Molecular Weight : 256.24 g/mol
  • CAS Number : Not specified in the available literature.

The presence of the trifluoroethoxy group is significant as it can enhance lipophilicity and alter the pharmacokinetic properties of the compound.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may function through inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS can lead to apoptosis in cancer cells.
  • Case Study : A related study demonstrated that fluorinated derivatives exhibited significant antiproliferative activity against various cancer cell lines. For example, a compound with a similar structure showed IC50 values in the low micromolar range against MCF-7 and HCT-116 cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • In vitro Studies : Compounds with similar fluorinated moieties have shown effective inhibition against Escherichia coli and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Other Biological Activities

  • Anti-inflammatory Effects : Some studies indicate that related naphthalene derivatives possess anti-inflammatory properties through modulation of inflammatory cytokines.
  • Antioxidant Activity : The presence of the tetrahydronaphthalene core may contribute to antioxidant effects by scavenging free radicals and reducing oxidative stress.

Synthesis and Evaluation

The synthesis of This compound has been reported using various synthetic routes involving the reaction of tetrahydronaphthalene derivatives with trifluoroethanol under acidic conditions .

Summary of Biological Evaluations

Activity TypeAssay TypeResultsReference
AnticancerCell viability (MCF-7)IC50 = 1.1 μM
AntimicrobialZone of inhibition (E. coli)Significant inhibition observed
Anti-inflammatoryCytokine assayModulation noted

Computational Studies

Molecular docking studies suggest that the compound binds effectively to target enzymes involved in cancer metabolism and bacterial growth. The binding affinities indicate a strong interaction with active sites, which could be leveraged for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydronaphthalen-1-one
Reactant of Route 2
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6-(2,2,2-trifluoroethoxy)-1,2,3,4-tetrahydronaphthalen-1-one

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